Antitubercular agent-31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

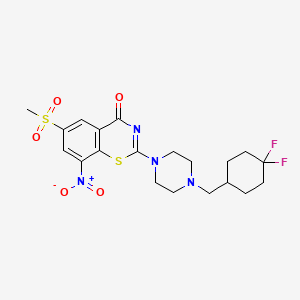

Molecular Formula |

C20H24F2N4O5S2 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

2-[4-[(4,4-difluorocyclohexyl)methyl]piperazin-1-yl]-6-methylsulfonyl-8-nitro-1,3-benzothiazin-4-one |

InChI |

InChI=1S/C20H24F2N4O5S2/c1-33(30,31)14-10-15-17(16(11-14)26(28)29)32-19(23-18(15)27)25-8-6-24(7-9-25)12-13-2-4-20(21,22)5-3-13/h10-11,13H,2-9,12H2,1H3 |

InChI Key |

VSAHBFJLXQQAMR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=NC2=O)N3CCN(CC3)CC4CCC(CC4)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antitubercular Agent-31

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitubercular agent-31, also identified as Compound 2, is a potent inhibitor of Mycobacterium tuberculosis (Mtb) growth. This document provides a comprehensive technical overview of its core mechanism of action, which involves the targeted inhibition of decaprenyl-phosphoribose-2'-epimerase (DprE1). DprE1 is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a critical target for novel antitubercular therapies. This guide summarizes the available quantitative data, details the experimental protocols for assessing the agent's activity, and visualizes the relevant biochemical pathway and experimental workflows.

Core Mechanism of Action: Inhibition of DprE1

The primary molecular target of this compound is the enzyme decaprenyl-phosphoribose-2'-epimerase (DprE1).[1][2][3] DprE1 is a flavoenzyme that plays a pivotal role in the synthesis of arabinogalactan, a major component of the mycobacterial cell wall.[4][5] Specifically, DprE1 catalyzes the epimerization of decaprenyl-phosphoribose (DPR) to decaprenyl-phospho-arabinose (DPA), which is the sole donor of arabinofuranose for the synthesis of both arabinogalactan and lipoarabinomannan. By inhibiting DprE1, this compound effectively blocks the formation of these essential cell wall components, leading to compromised cell wall integrity and ultimately, bacterial cell death.[4][5]

Quantitative Biological Activity

The biological activity of this compound has been quantified through in vitro assays, demonstrating potent activity against both the enzymatic target and whole mycobacterial cells. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Target/Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.03 µM | Mycobacterium tuberculosis H37Rv | [1][2][3] |

| Half-maximal Inhibitory Concentration (IC50) | 1.1 µM | DprE1 Enzyme | [1][2][3] |

| Table 1: Summary of Quantitative Biological Data for this compound |

Signaling and Biosynthetic Pathways

This compound intervenes in the arabinogalactan biosynthesis pathway. The following diagram illustrates the epimerization step catalyzed by DprE1 and the point of inhibition by the agent.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the Minimum Inhibitory Concentration (MIC) and the IC50 for DprE1 inhibition. It is important to note that the specific protocols for this compound are proprietary to the discovering entity and are not publicly available. The methodologies described here are based on standard practices in the field.

Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

The MIC of this compound against M. tuberculosis H37Rv is typically determined using a broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound stock solution

-

96-well microtiter plates

-

Resazurin sodium salt solution

-

Positive control (e.g., Isoniazid)

-

Negative control (DMSO or vehicle)

Protocol:

-

Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth until it reaches the mid-log phase. The culture is then diluted to a standardized cell density (e.g., McFarland standard of 0.5), which is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound, as well as to positive and negative control wells.

-

Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

-

Growth Assessment: After incubation, a resazurin solution is added to each well. The plates are incubated for an additional 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

DprE1 Inhibition Assay (IC50 Determination)

The IC50 of this compound against DprE1 is determined by measuring the reduction in the conversion of a substrate in the presence of the inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of the DprE1 enzymatic activity.

Materials:

-

Recombinant purified DprE1 enzyme

-

Substrate: decaprenyl-phospho-ribose (DPR)

-

This compound stock solution

-

Assay buffer (e.g., phosphate buffer with appropriate pH and co-factors)

-

Detection system (e.g., a coupled enzyme system or chromatographic separation to measure product formation)

-

96-well microtiter plates

Protocol:

-

Compound Dilution: A serial dilution of this compound is prepared in the assay buffer.

-

Enzyme and Inhibitor Pre-incubation: The DprE1 enzyme is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, DPR.

-

Reaction Incubation: The reaction mixture is incubated for a specific time during which the enzyme is in its linear reaction range.

-

Termination of Reaction: The reaction is stopped, for example, by adding a quenching agent or by heat inactivation.

-

Detection of Product: The amount of product (DPA) formed is quantified. This can be done using various methods, such as HPLC, or a coupled-enzyme assay where the product of the DprE1 reaction is a substrate for a second enzyme that produces a fluorescent or colorimetric signal.

-

IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Conclusion

This compound is a potent inhibitor of M. tuberculosis, exerting its bactericidal effect through the specific inhibition of DprE1, an essential enzyme for the biosynthesis of the mycobacterial cell wall. Its low micromolar and nanomolar activities in enzymatic and whole-cell assays, respectively, underscore its potential as a lead compound for the development of new antitubercular drugs. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to advance its development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Technical Guide: Target Identification and Validation of Antitubercular Agent-31 (ATA-31)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action.[1][2][3] This document provides a comprehensive technical overview of the target identification and validation process for a novel hypothetical antitubercular agent, designated ATA-31. ATA-31 was initially identified through a whole-cell phenotypic screen against Mtb H37Rv, demonstrating potent bactericidal activity. This guide details the subsequent experimental workflow to elucidate its molecular target and validate it for further drug development. The primary identified target of ATA-31 is the enzyme InhA, a key component of the fatty acid synthase II (FAS-II) system, which is crucial for mycolic acid biosynthesis.[4]

Target Identification Workflow

The strategy for identifying the molecular target of ATA-31 involved a multi-pronged approach, combining chemical proteomics with genetic methods to ensure robust and corroborating evidence. The overall workflow is depicted below.

Caption: Overall workflow for ATA-31 target identification and validation.

Affinity Chromatography-Mass Spectrometry

To identify proteins that directly interact with ATA-31, an affinity chromatography approach was employed.[5][6] This method involves immobilizing the compound on a solid support to capture its binding partners from Mtb lysate.

Data Summary: Putative Protein Targets for ATA-31

The following table summarizes the top protein candidates identified through affinity chromatography coupled with mass spectrometry, ranked by peptide count and score.

| Rank | Protein ID | Protein Name | Gene Name | Peptide Count | Mascot Score | Function |

| 1 | Rv1484 | Enoyl-ACP reductase | InhA | 28 | 1542 | Mycolic acid biosynthesis[4] |

| 2 | Rv3800c | Polyketide synthase | Pks13 | 12 | 789 | Mycolic acid biosynthesis[7] |

| 3 | Rv1908c | Catalase-peroxidase | KatG | 9 | 512 | Oxidative stress response[4] |

| 4 | Rv2245 | Dihydropteroate synthase | FolP1 | 7 | 430 | Folate biosynthesis |

Table 1: Top protein candidates identified by affinity chromatography-mass spectrometry from Mtb lysate incubated with immobilized ATA-31.

Target Validation

Based on the proteomic data, InhA was selected as the primary candidate for validation due to its high score and known essentiality in Mtb.[4][8]

Biochemical Validation: InhA Enzyme Inhibition Assay

To confirm direct inhibition of the putative target, a biochemical assay was performed using purified recombinant InhA.[9] The assay measures the NADH-dependent reduction of the InhA substrate.

Data Summary: InhA Inhibition by ATA-31

| Compound | MIC vs Mtb H37Rv (µM) | InhA IC₅₀ (µM) |

| ATA-31 | 0.25 | 0.59 |

| Isoniazid (Control) | 0.33 | N/A (pro-drug) |

| NITD-564 (Direct InhA Inhibitor Control) | 0.16 | 0.59[9] |

Table 2: Comparison of whole-cell activity (MIC) and direct enzyme inhibition (IC₅₀) for ATA-31 and control compounds.

The results demonstrate that ATA-31 directly inhibits InhA enzymatic activity at a concentration that correlates with its whole-cell bactericidal potency.

Genetic Validation: CRISPRi Knockdown of inhA

To validate that the antimycobacterial activity of ATA-31 is mediated through InhA, a conditional knockdown of the inhA gene was constructed using a CRISPR interference (CRISPRi) system.[10][11] This system allows for the controlled repression of inhA expression upon induction.

Caption: Workflow for genetic validation using CRISPRi.

Data Summary: ATA-31 Activity Against inhA Knockdown Strain

| Mtb Strain | inhA Expression Level | ATA-31 MIC (µM) | Fold Change in MIC |

| Wild-Type (H37Rv) | 100% | 0.25 | - |

| inhA CRISPRi (uninduced) | ~95% | 0.24 | ~1x |

| inhA CRISPRi (induced) | ~15% | 0.015 | 16x decrease |

Table 3: Effect of reduced InhA expression on Mtb susceptibility to ATA-31. A significant decrease in MIC indicates hypersensitivity, confirming InhA as the target.

The 16-fold decrease in the MIC for ATA-31 upon inhA knockdown strongly indicates that InhA is the primary target of the compound in the cell.[12]

Signaling Pathway Visualization

ATA-31 inhibits the FAS-II pathway, which is responsible for the elongation of fatty acids to form the long-chain mycolic acids, an essential component of the mycobacterial cell wall.

Caption: Inhibition of the Mycolic Acid Biosynthesis Pathway by ATA-31.

Experimental Protocols

Protocol: Affinity Chromatography

-

Immobilization of ATA-31: Synthesize an ATA-31 analog with a linker arm (e.g., amino-hexyl). Covalently couple the analog to NHS-activated sepharose beads according to the manufacturer's protocol. Prepare control beads with no coupled ligand.

-

Lysate Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Harvest cells, wash with PBS, and resuspend in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors). Lyse cells by bead beating and clarify the lysate by centrifugation at 20,000 x g for 30 min at 4°C.

-

Affinity Pull-down: Incubate 10 mg of Mtb lysate with 50 µL of ATA-31-coupled beads or control beads for 2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads five times with 1 mL of wash buffer (lysis buffer with 0.1% NP-40) to remove non-specific binders.

-

Elution: Elute bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 10 minutes.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands, perform in-gel trypsin digestion, and identify the proteins by LC-MS/MS analysis.[5]

Protocol: InhA Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 10% glycerol, 200 µM NADH, and varying concentrations of ATA-31 (dissolved in DMSO).

-

Enzyme Addition: Add purified recombinant InhA to a final concentration of 50 nM. Incubate for 15 minutes at room temperature.

-

Initiate Reaction: Start the reaction by adding the substrate, 2-trans-dodecenoyl-CoA, to a final concentration of 100 µM.

-

Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) for 10 minutes at 37°C using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each ATA-31 concentration. Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression.[9][13]

Protocol: CRISPRi Knockdown and MIC Determination

-

Strain Construction: Clone a specific single-guide RNA (sgRNA) targeting the promoter region of the inhA gene into a mycobacterial CRISPRi vector system expressing a catalytically inactive Cas9 (dCas9). Electroporate the final plasmid into M. tuberculosis H37Rv.

-

Culture Preparation: Grow the Mtb CRISPRi strain in 7H9 medium to mid-log phase. Split the culture into two: one with and one without the inducer anhydrotetracycline (aTc) at 200 ng/mL.[10] Incubate for 48 hours to achieve gene knockdown.

-

MIC Assay: Perform a standard broth microdilution assay.[14] In a 96-well plate, prepare serial dilutions of ATA-31. Inoculate the wells with the induced and uninduced Mtb cultures, diluted to a final OD₆₀₀ of 0.001.

-

Incubation and Reading: Incubate the plates at 37°C for 7-10 days. The MIC is defined as the lowest concentration of ATA-31 that prevents visible growth.

Conclusion

The combination of chemical proteomics and genetic validation provides compelling evidence that Antitubercular Agent-31 (ATA-31) exerts its bactericidal effect through the direct inhibition of InhA. The hypersensitivity of the inhA knockdown strain to ATA-31 confirms that InhA is the primary and physiologically relevant target within M. tuberculosis. These findings validate InhA as the target of ATA-31 and support the advancement of this compound series in the drug development pipeline for tuberculosis.

References

- 1. Target Discovery for New Antitubercular Drugs Using a Large Dataset of Growth Inhibitors from PubChem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and validation of novel drug targets in tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical proteomics for drug discovery based on compound-immobilized affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Progress of anti-tuberculosis drug targets and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Approaches to target identification and validation for tuberculosis drug discovery: A University of Cape Town perspective [scielo.org.za]

- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria | Springer Nature Experiments [experiments.springernature.com]

- 12. CRISPRi knockdown of mycobacterial tkt gene potentiates the anti-mycobacterial activity of phyto-compounds from selected medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. researchgate.net [researchgate.net]

DprE1 Inhibition by Antitubercular Agent-31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall synthesis pathway of Mycobacterium tuberculosis, making it a prime target for novel antitubercular drug development. This document provides an in-depth technical overview of the inhibition of DprE1 by a promising candidate, "Antitubercular agent-31." It includes a summary of its inhibitory and antitubercular activities, detailed experimental protocols for assessing DprE1 inhibition and mycobacterial growth, and visualizations of the relevant biochemical pathway and experimental workflows.

Introduction to DprE1 and its Role in Mycobacterium tuberculosis

The cell wall of Mycobacterium tuberculosis is a complex and unique structure, essential for the bacterium's survival and pathogenesis. A key component of this cell wall is arabinogalactan, a polymer that is linked to peptidoglycan and mycolic acids. The biosynthesis of arabinogalactan is a multi-step process involving several key enzymes, one of which is DprE1.[1][2]

DprE1, in conjunction with its partner enzyme DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA).[3][4] DPA serves as the sole donor of arabinose for the synthesis of both arabinogalactan and lipoarabinomannan, another crucial cell wall component.[5][6] The initial step, carried out by DprE1, involves the oxidation of DPR to decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX), with the concomitant reduction of a flavin adenine dinucleotide (FAD) cofactor.[3][6] DprE2 then reduces DPX to DPA. By inhibiting DprE1, the production of DPA is halted, leading to the disruption of cell wall synthesis and ultimately, bacterial death.[7] This makes DprE1 a highly attractive target for the development of new antitubercular drugs.

Quantitative Data Summary: this compound

"this compound" has been identified as a potent inhibitor of DprE1 and exhibits significant activity against M. tuberculosis. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| DprE1 Inhibition (IC50) | 1.1 µM | [8][9] |

| Anti-mycobacterial Activity (MIC) against M. tuberculosis H37Rv | 0.03 µM | [3][8] |

| Aqueous Solubility (Phosphate Buffer pH 7.4) | 0.81 µg/mL | [8] |

| Plasma Protein Binding | 97.9% | [8] |

| Liver Microsomal Stability | Acceptable in human and mouse | [8] |

Experimental Protocols

DprE1 Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against DprE1, based on a fluorescence readout.

Materials:

-

Recombinant purified DprE1 enzyme

-

Decaprenylphosphoryl-β-D-ribose (DPR) substrate

-

Flavin adenine dinucleotide (FAD)

-

Resazurin

-

Diaphorase

-

NADH

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

-

Test compound ("this compound") dissolved in DMSO

-

384-well black microplates

-

Plate reader capable of fluorescence measurement

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of DprE1 in assay buffer.

-

Prepare a stock solution of DPR in an appropriate solvent (e.g., chloroform:methanol) and evaporate the solvent before resuspending in assay buffer containing a detergent (e.g., Triton X-100) to form micelles.

-

Prepare stock solutions of FAD, resazurin, diaphorase, and NADH in assay buffer.

-

Prepare serial dilutions of "this compound" in DMSO.

-

-

Assay Setup:

-

In the wells of a 384-well plate, add the assay buffer.

-

Add the test compound dilutions to the respective wells. Include a DMSO-only control (no inhibition) and a control with a known DprE1 inhibitor (positive control).

-

Add FAD to all wells.

-

Add DprE1 enzyme to all wells except for the negative control (no enzyme).

-

Initiate the reaction by adding the DPR substrate to all wells.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the DprE1 reaction.

-

Add a mixture of diaphorase, NADH, and resazurin to each well. The diaphorase will use the FADH2 produced by DprE1 to reduce resazurin to the highly fluorescent resorufin.

-

Incubate for a further period to allow for the development of the fluorescent signal.

-

-

Data Analysis:

-

Measure the fluorescence intensity in each well using a plate reader (excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

This protocol describes the broth microdilution method for determining the MIC of an antitubercular agent.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

Test compound ("this compound") dissolved in DMSO

-

96-well microplates

-

Spectrophotometer or a specialized microplate reader for turbidity measurement

Procedure:

-

Inoculum Preparation:

-

Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the adjusted inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

-

-

Compound Dilution:

-

Prepare a serial two-fold dilution of "this compound" in 7H9 broth in the wells of a 96-well plate.

-

Include a drug-free control (growth control) and a sterile control (no bacteria).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions and the growth control well.

-

Seal the plates and incubate at 37°C.

-

-

Reading the Results:

Visualizations

DprE1 Signaling Pathway

Caption: The DprE1/DprE2 enzymatic pathway and the inhibitory action of this compound.

Experimental Workflow: DprE1 Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against DprE1.

Experimental Workflow: MIC Determination

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. courses.edx.org [courses.edx.org]

- 11. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Antitubercular Agents: A Case Study on Isoniazid

Disclaimer: Initial searches for a specific molecule designated "Antitubercular agent-31" did not yield a singular, publicly identifiable chemical entity. This designation may be internal to a specific research group or not yet widely disseminated. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on a well-characterized and clinically significant antitubercular agent, Isoniazid (INH) , as a representative example. The methodologies, data presentation, and visualizations provided for Isoniazid can serve as a template for the analysis of novel antitubercular agents.

Isoniazid: A Cornerstone of Tuberculosis Therapy

Isoniazid, or isonicotinylhydrazide, is a synthetic antimicrobial agent that has been a cornerstone of first-line tuberculosis treatment for decades.[1][2][3] It is highly specific for mycobacteria and exhibits potent bactericidal activity against actively replicating Mycobacterium tuberculosis.[4]

Chemical Structure and Properties

Isoniazid is a simple derivative of pyridine with the following chemical structure:

IUPAC Name: Pyridine-4-carbohydrazide Molecular Formula: C₆H₇N₃O Molecular Weight: 137.14 g/mol

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Appearance | White crystalline powder or colorless crystals | [2] |

| Melting Point | 171-173 °C | |

| Solubility | Soluble in water, sparingly soluble in alcohol | [2] |

| pKa | 1.8 (pyridine nitrogen), 3.5 (hydrazide), 10.8 (hydrazide) | |

| LogP | -0.7 |

Mechanism of Action

Isoniazid is a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[4] This inhibition blocks the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall.[4][5][6] Disruption of the mycolic acid layer leads to a loss of cell wall integrity and ultimately, bacterial cell death.

References

- 1. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. ANTITUBERCULAR DRUGS and classification,sar,uses of drugs | PPTX [slideshare.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Advances in Anti-Tubercular Agents: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. youtube.com [youtube.com]

In Vitro Activity of Antitubercular Agent-31: A Technical Overview

For Immediate Release

SUZHOU, China – Researchers have detailed the initial in vitro activity of a promising new antitubercular candidate, designated Antitubercular agent-31, also known as Compound 2. This novel compound, a 6-methanesulfonyl-8-nitrobenzothiazinone derivative, has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, and significant inhibition of a key enzyme essential for the bacterium's cell wall synthesis.

A recent study published in ACS Medicinal Chemistry Letters outlines the initial biological evaluation of this compound.[1][2] The compound exhibits a minimum inhibitory concentration (MIC) of 0.03 μM against the Mtb H37Rv strain.[1] Furthermore, it targets decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), a crucial enzyme in the mycobacterial cell wall biosynthesis pathway, with a half-maximal inhibitory concentration (IC50) of 1.1 μM.[1]

This technical guide provides an in-depth summary of the initial in vitro activity of this compound, including detailed experimental protocols and a summary of the key findings.

Core Quantitative Data

The initial in vitro evaluation of this compound yielded the following key quantitative data points:

| Parameter | Value | Target | Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.03 μM | Mycobacterium tuberculosis | H37Rv | [1] |

| Half-Maximal Inhibitory Concentration (IC50) | 1.1 μM | DprE1 Enzyme | N/A | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

Determination of Minimum Inhibitory Concentration (MIC)

The antimycobacterial activity of this compound against Mycobacterium tuberculosis H37Rv was determined using a Microplate Alamar Blue Assay (MABA).

Workflow for MIC Determination:

-

Compound Preparation: this compound was serially diluted in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80.

-

Bacterial Culture: M. tuberculosis H37Rv was grown to mid-log phase in 7H9 broth. The culture was then diluted to a final concentration of approximately 1 × 10^5 colony-forming units (CFU)/mL.

-

Assay Setup: The diluted compound and bacterial suspension were added to a 96-well microplate.

-

Incubation: The plates were incubated at 37°C for 7 days.

-

Readout: After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

DprE1 Inhibition Assay

The inhibitory activity of this compound against the DprE1 enzyme was evaluated using a biochemical assay. The assay measures the enzymatic conversion of a substrate, which is coupled to a fluorescent readout.

DprE1 Inhibition Pathway:

-

Reaction Mixture: The assay was performed in a reaction buffer containing the purified DprE1 enzyme, the substrate decaprenylphosphoryl-β-D-ribose (DPR), and a suitable cofactor.

-

Compound Addition: this compound was added to the reaction mixture at various concentrations.

-

Incubation: The reaction was initiated and allowed to proceed for a defined period at an optimal temperature.

-

Detection: The formation of the product was monitored. This is often achieved by coupling the reaction to a secondary enzymatic system that produces a fluorescent or colorimetric signal.

-

IC50 Determination: The concentration of this compound that resulted in a 50% reduction in enzyme activity was determined and reported as the IC50 value.

Discussion

The potent in vitro activity of this compound against M. tuberculosis and its specific targeting of the essential DprE1 enzyme highlight its potential as a novel therapeutic agent for tuberculosis. The 6-methanesulfonyl substitution in this benzothiazinone derivative was designed to improve the physicochemical properties of this class of compounds.[1] Indeed, the study reports that this compound exhibits increased aqueous solubility and acceptable metabolic stability, addressing some of the challenges observed with previous compounds in this class.[1]

Further preclinical development will be necessary to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound. However, these initial in vitro findings provide a strong rationale for its continued investigation as a potential new tool in the fight against tuberculosis.

References

Preliminary Pharmacokinetic Profile of "Antitubercular agent-31": A Technical Guide

This technical guide provides an in-depth overview of the preliminary pharmacokinetic profile of "Antitubercular agent-31," a novel diarylthiazole derivative with potent activity against Mycobacterium tuberculosis. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Introduction

"this compound" has been identified as a promising lead compound in the search for new treatments for tuberculosis. It belongs to a class of diarylthiazole derivatives and exhibits significant bactericidal activity, including against multidrug-resistant (MDR) strains of M. tuberculosis.[1] A key characteristic of this agent is its novel mechanism of action, which involves the inhibition of the PrrB-PrrA two-component system, a signal transduction pathway essential for the viability and virulence of the bacterium.[2][3][4] This guide synthesizes the currently available preclinical data to provide a preliminary assessment of its pharmacokinetic properties.

Quantitative Pharmacokinetic Data

The following table summarizes the reported in vitro pharmacokinetic parameters for "this compound." It is important to note that comprehensive in vivo data, such as Cmax, Tmax, AUC, and bioavailability, are not yet publicly available.

Table 1: Summary of In Vitro Pharmacokinetic Data for this compound

| Parameter | Value | Species/System | Brief Description |

| Antimycobacterial Potency | |||

| MIC90 vs. MDR-TB clinical isolates | <1.68 µM | M. tuberculosis | Minimum inhibitory concentration required to inhibit the growth of 90% of multidrug-resistant clinical isolates.[1] |

| Physicochemical Properties | |||

| Aqueous Solubility | 31 µM | - | The maximum concentration of the compound that can dissolve in an aqueous buffer, indicating its potential for absorption.[1] |

| In Vitro ADME Properties | |||

| Mouse Plasma Protein Binding | 17% | Mouse | The percentage of the drug that is bound to proteins in mouse plasma, which influences its distribution and availability.[1] |

| Mouse Microsomal Clearance | 170.4 µL/min/mg | Mouse | The rate of metabolism of the compound by mouse liver microsomes, predicting its metabolic stability.[1] |

Experimental Protocols

Detailed experimental protocols for "this compound" have not been published. The following sections describe generalized, standard methodologies for the key in vitro assays used to generate the data presented above.

3.1. Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials : 96-well microplates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), M. tuberculosis H37Rv or clinical isolates, Resazurin sodium salt solution.

-

Procedure :

-

The test compound is serially diluted in Middlebrook 7H9 broth in a 96-well plate.

-

A standardized inoculum of M. tuberculosis is added to each well.

-

Plates are incubated at 37°C for 7 days.

-

Resazurin solution is added to each well, and the plates are incubated for an additional 24-48 hours.

-

A color change from blue to pink indicates bacterial growth. The MIC is recorded as the lowest compound concentration that prevents this color change.

-

3.2. Kinetic Solubility Assay

This assay measures the solubility of a compound in an aqueous buffer, which is a critical factor for oral absorption.

-

Materials : Test compound in DMSO, phosphate-buffered saline (PBS) pH 7.4, 96-well plates, plate reader capable of nephelometry.

-

Procedure :

-

A high-concentration stock of the test compound is prepared in DMSO.

-

The stock solution is added to PBS in a 96-well plate to create a range of concentrations.

-

The plate is shaken for a specified period (e.g., 2 hours) at room temperature to allow for precipitation to occur.

-

The turbidity of each well is measured using a nephelometer.

-

The kinetic solubility is determined by identifying the highest concentration at which the turbidity is not significantly different from the buffer control.

-

3.3. Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay quantifies the extent to which a drug binds to plasma proteins, affecting its distribution and clearance.

-

Materials : RED (Rapid Equilibrium Dialysis) device, plasma (mouse or human), PBS, test compound.

-

Procedure :

-

The test compound is added to plasma at a known concentration.

-

The plasma-drug mixture is added to one chamber of the RED device, and PBS is added to the other chamber. The chambers are separated by a semi-permeable membrane.

-

The device is sealed and incubated with shaking at 37°C for a sufficient time to reach equilibrium (e.g., 4-6 hours).

-

Samples are taken from both the plasma and buffer chambers.

-

The concentration of the compound in each sample is quantified using LC-MS/MS.

-

The percentage of plasma protein binding is calculated using the concentrations in the plasma and buffer chambers.

-

3.4. Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when exposed to liver microsomes, providing an estimate of its hepatic clearance.

-

Materials : Liver microsomes (mouse or human), NADPH regenerating system, test compound, quenching solution (e.g., ice-cold acetonitrile).

-

Procedure :

-

The test compound is incubated with liver microsomes in a buffer solution at 37°C.

-

The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and mixed with a quenching solution to stop the reaction.

-

The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

-

The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

-

Mandatory Visualizations

4.1. Signaling Pathway of PrrB-PrrA and Inhibition by this compound

The PrrB-PrrA two-component system is a critical regulatory pathway in M. tuberculosis. PrrB, a sensor kinase, detects environmental signals and autophosphorylates. It then transfers the phosphate group to PrrA, a response regulator, which in turn modulates the transcription of genes essential for bacterial survival and virulence. "this compound" is believed to inhibit the kinase activity of PrrB, thereby disrupting this vital signaling cascade.

Caption: Proposed inhibition of the PrrB-PrrA signaling pathway by "this compound".

4.2. Experimental Workflow for In Vitro ADME Profiling

The preclinical evaluation of a new drug candidate involves a series of standardized in vitro assays to determine its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This workflow ensures that only compounds with favorable drug-like characteristics proceed to more complex and costly in vivo studies.

Caption: A generalized experimental workflow for the in vitro ADME profiling of a new antitubercular agent.

References

- 1. PrrA modulates Mycobacterium tuberculosis response to multiple environmental cues and is critically regulated by serine/threonine protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diarylthiazole: an antimycobacterial scaffold potentially targeting PrrB-PrrA two-component system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diarylthiazole-an-antimycobacterial-scaffold-potentially-targeting-prrb-prra-two-component-system - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Literature Review of Antitubercular Agent-31

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Antitubercular agent-31, also referred to as Compound 2 in seminal literature, is a promising novel antitubercular candidate from the 6-methanesulfonyl-8-nitrobenzothiazinone class of compounds. Research has demonstrated its potent in vitro activity against Mycobacterium tuberculosis and a favorable preliminary pharmacokinetic profile. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, synthesis, and key experimental data. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy comparison and reference.

Table 1: In Vitro Activity and Physicochemical Properties

| Parameter | Value | Reference |

| Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv | 0.03 µM | [1] |

| IC50 against DprE1 | 1.1 µM | [1] |

| Aqueous Solubility (Phosphate Buffer, pH 7.4) | 0.81 µg/mL | [1] |

| Plasma Protein Binding | 97.9% | [1] |

Table 2: Metabolic Stability

| Species | Liver Microsomal Stability | Reference |

| Human | Acceptable | [1] |

| Mouse | Acceptable | [1] |

Table 3: In Vivo Pharmacokinetics in Mice

| Administration Route | Dose | Key Findings | Reference |

| Intravenous (i.v.) | 2 mg/kg | Acceptable pharmacokinetic profile | [1] |

| Oral (p.o.) | 10 mg/kg | No compound signal detected, suggesting poor oral bioavailability | [1] |

Mechanism of Action: DprE1 Inhibition

This compound belongs to the benzothiazinone class of compounds, which are known to target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)[1][2]. DprE1 is a crucial enzyme in the biosynthetic pathway of arabinogalactan and lipoarabinomannan, both of which are essential components of the mycobacterial cell wall[3][4]. The mechanism of inhibition by nitrobenzothiazinones like this compound is understood to be a covalent modification of the enzyme. The nitro group of the compound is reduced within the bacterium to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to irreversible inhibition of the enzyme[3][5]. This disruption of cell wall synthesis ultimately results in bacterial cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for this compound are provided below. These protocols are based on general methods used for this class of compounds and specific details from the supporting information of the primary literature.

Synthesis of this compound (Compound 2)

The synthesis of this compound is a multi-step process, a generalized workflow for which is depicted below. For specific reagents, reaction conditions, and purification methods, it is imperative to consult the detailed procedures in the supplementary materials of the cited primary research article by Shi et al.[1][6].

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis H37Rv was determined using a broth microdilution method.

-

M. tuberculosis Culture: The H37Rv strain is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in 96-well microplates.

-

Inoculation: The bacterial culture is diluted to a standardized concentration and added to each well of the microplate containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for a specified period, typically 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator such as Resazurin.

In Vitro DprE1 Enzyme Inhibition Assay

The inhibitory activity of this compound against DprE1 was assessed using a biochemical assay.

-

Recombinant DprE1: Purified recombinant DprE1 enzyme is used in the assay.

-

Assay Buffer: The assay is performed in a suitable buffer at a physiological pH.

-

Reaction Mixture: The reaction mixture contains the DprE1 enzyme, the substrate (e.g., decaprenylphosphoryl-β-D-ribose), and a detection reagent.

-

Compound Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

Incubation and Detection: The reaction is initiated and incubated at a controlled temperature. The enzyme activity is measured by monitoring the formation of the product or the consumption of a cofactor, often using a fluorescence- or absorbance-based method.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the DprE1 enzyme activity (IC50) is calculated from the dose-response curve.

Aqueous Solubility Assay

The aqueous solubility of this compound was determined in a phosphate buffer at pH 7.4.

-

Compound Preparation: A stock solution of this compound in DMSO is prepared.

-

Dilution in Buffer: The stock solution is diluted into the phosphate buffer (pH 7.4).

-

Equilibration: The solution is shaken or stirred for a set period (e.g., 24 hours) at a controlled temperature to reach equilibrium.

-

Separation of Undissolved Compound: The solution is filtered or centrifuged to remove any undissolved precipitate.

-

Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Plasma Protein Binding Assay

The extent of plasma protein binding of this compound was determined using an in vitro method such as equilibrium dialysis.

-

Equilibrium Dialysis Setup: A dialysis chamber is separated by a semi-permeable membrane. One side of the chamber contains plasma (human or mouse), and the other side contains a protein-free buffer.

-

Compound Addition: this compound is added to the plasma-containing side of the chamber.

-

Incubation: The apparatus is incubated at 37°C to allow the unbound compound to equilibrate across the membrane.

-

Sampling: After equilibrium is reached, samples are taken from both the plasma and the buffer chambers.

-

Concentration Analysis: The concentration of the compound in both samples is measured by LC-MS/MS.

-

Calculation: The percentage of protein binding is calculated based on the difference in compound concentration between the plasma and buffer compartments.

Liver Microsomal Stability Assay

The metabolic stability of this compound was evaluated in human and mouse liver microsomes.

-

Microsome Preparation: Liver microsomes are prepared and stored at -80°C.

-

Reaction Mixture: The reaction mixture contains liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Compound Incubation: this compound is added to the reaction mixture and incubated at 37°C.

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Mice

The pharmacokinetic profile of this compound was assessed in mice following intravenous and oral administration.

-

Animal Model: A suitable strain of mice (e.g., BALB/c or CD-1) is used for the study.

-

Compound Administration: A formulated solution of this compound is administered to the mice either intravenously (via the tail vein) or orally (by gavage).

-

Blood Sampling: Blood samples are collected from the mice at predetermined time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: The blood samples are processed to obtain plasma.

-

Drug Concentration Analysis: The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and for oral administration, bioavailability.

Conclusion

This compound has emerged as a potent inhibitor of M. tuberculosis with a well-defined mechanism of action targeting the essential enzyme DprE1. The available data on its in vitro activity, physicochemical properties, and metabolic stability are encouraging. However, its poor oral bioavailability presents a significant challenge for further development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and optimization of this and related compounds in the quest for new and effective treatments for tuberculosis. Future research should focus on structural modifications to improve the pharmacokinetic profile of this promising class of antitubercular agents.

References

- 1. Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

The Dawn of a New Antitubercular Era: Early Research on Benzothiazinones

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has posed a significant threat to global health, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action. This technical guide delves into the early research on a groundbreaking class of compounds: the benzothiazinones (BTZs). These compounds have demonstrated remarkable potency against both drug-susceptible and drug-resistant M. tuberculosis, heralding a new era in the fight against tuberculosis. This document will provide an in-depth overview of the core findings, including their mechanism of action, key chemical structures, quantitative activity data, and the experimental protocols that underpinned this pivotal research.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

The primary target of benzothiazinones is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[1][2][3][4][5][6] DprE1 is a crucial flavoenzyme involved in the biosynthesis of arabinans, which are essential components of the mycobacterial cell wall.[1][2][3][4][7] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan.[1][2]

Benzothiazinones are prodrugs that require activation within the mycobacterium.[1][2][8] The activation process involves the reduction of an essential nitro group on the benzothiazinone scaffold to a highly reactive nitroso derivative.[1][2][8] This activation is thought to be mediated by the reduced flavin cofactor within DprE1 itself.[2][9] The electrophilic nitroso intermediate then forms a covalent bond with a critical cysteine residue (Cys387 in M. tuberculosis) in the active site of DprE1, leading to irreversible inhibition of the enzyme.[1][2][6][7][10] This covalent modification blocks the production of DPA, thereby halting arabinan synthesis and ultimately leading to bacterial cell lysis and death.[1][4][5]

Key Early-Stage Benzothiazinone Compounds

The initial exploration of the benzothiazinone scaffold led to the identification of several potent lead compounds.

BTZ043: This was the first lead compound to emerge from early research, demonstrating exceptional potency against M. tuberculosis.[1][4] BTZ043 exhibits a minimal inhibitory concentration (MIC) of approximately 1 ng/mL against the H37Rv strain.[4] It was found to be active against both drug-susceptible and multidrug-resistant clinical isolates.[1] While highly potent, the presence of a chiral center in BTZ043 presented challenges for its synthesis.[11][12]

PBTZ169 (Macozinone): To address the synthetic challenges and improve upon the properties of BTZ043, a second generation of benzothiazinones was developed, leading to the discovery of PBTZ169, also known as macozinone.[7][11] PBTZ169, a piperazine-containing benzothiazinone, lacks a chiral center, simplifying its chemical synthesis and reducing manufacturing costs.[7][11] It demonstrated improved pharmacodynamics and comparable, if not superior, potency to BTZ043.[7][11]

Quantitative Data: In Vitro Activity of Early Benzothiazinones

The in vitro activity of benzothiazinone derivatives is a critical measure of their potential as antitubercular agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key early-stage compounds against Mycobacterium tuberculosis.

| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |

| BTZ043 | H37Rv | 0.001 | 0.0023 | [4] |

| Clinical Isolates (MDR & XDR) | Similar to H37Rv | - | [1] | |

| PBTZ169 (Macozinone) | H37Rv | - | <0.004 | [12] |

| BTZ038 (racemate of BTZ043/044) | H37Rv | - | - | [4] |

| BTZ044 (R-enantiomer of BTZ043) | H37Rv | equipotent to BTZ043 | - | [4] |

| Compound 8o | H37Rv | - | 0.0001 | [13] |

| Various BTZ derivatives | H37Rv | <0.05 | - | [4] |

| Halogenated non-nitro BTZs | H37Rv | - | - | [14] |

| Sulfonyl-piperazine BTZs (sPBTZ) | H37Rv | - | - | [15] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the early research on benzothiazinones.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a commonly used method for determining the MIC of antitubercular compounds.

Protocol: Microplate Alamar Blue Assay (MABA)

-

Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.[4]

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microplate using the appropriate solvent (e.g., DMSO) and culture medium.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis to a final volume of 200 µL. Control wells containing only medium and bacteria (positive control) and medium alone (negative control) are included.

-

Incubation: The microplates are incubated at 37°C for 7 days.

-

Addition of Alamar Blue: After incubation, a solution of Alamar Blue is added to each well.

-

Reading of Results: The plates are re-incubated for 24 hours, and the color change is observed. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[16]

Kill-Kinetics Assay

This assay determines the bactericidal or bacteriostatic activity of a compound over time.

Protocol: Time-Kill Kinetics Assay

-

Culture Preparation: A mid-log phase culture of M. tuberculosis H37Rv is prepared as described for the MIC assay.

-

Drug Exposure: The bacterial culture is exposed to the test compound at a specific concentration (e.g., 10x MIC). A drug-free culture serves as a control.

-

Sampling: Aliquots are taken from both the test and control cultures at various time points (e.g., 0, 2, 4, 7, and 14 days).

-

Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions on Middlebrook 7H11 agar plates and counting the colony-forming units (CFUs) after incubation at 37°C for 3-4 weeks.

-

Data Analysis: The log10 CFU/mL is plotted against time to visualize the killing kinetics of the compound. A 3-log10 reduction in CFU/mL is generally considered indicative of bactericidal activity.

In Vivo Efficacy Studies in a Mouse Model

Animal models are crucial for evaluating the in vivo efficacy of new drug candidates. The mouse model of chronic tuberculosis is widely used.

Protocol: Murine Model of Chronic Tuberculosis

-

Infection: BALB/c mice are infected with a low dose of aerosolized M. tuberculosis H37Rv to establish a chronic infection in the lungs.[4]

-

Treatment: Several weeks post-infection, when a stable bacterial load is established, treatment with the test compound is initiated. The compound is typically administered orally once daily for a defined period (e.g., 4 weeks).[4] A control group receives the vehicle alone.

-

Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.

-

CFU Determination: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar, and the CFUs are counted after incubation.

-

Evaluation of Efficacy: The efficacy of the compound is determined by comparing the bacterial load in the organs of the treated mice to that of the untreated control group. A significant reduction in the bacterial burden indicates in vivo activity.[4]

Synthesis of Early Benzothiazinones

The chemical synthesis of the benzothiazinone scaffold was a key aspect of the early research, enabling the exploration of structure-activity relationships.

General Synthetic Route for BTZ043 and PBTZ169:

Early synthetic routes to the benzothiazinone core typically started from a substituted 2-chlorobenzoic acid.[5] A common pathway involves the following key steps:

-

Formation of an Acyl Isothiocyanate: The starting 2-chlorobenzoic acid is converted to its corresponding acyl chloride, which is then reacted with a thiocyanate salt (e.g., ammonium thiocyanate) to form an acyl isothiocyanate intermediate.

-

Reaction with an Amine: The acyl isothiocyanate is then reacted with the desired amine. For BTZ043, this is (S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane.[2] For PBTZ169, the amine is 1-(cyclohexylmethyl)piperazine.[2]

-

Intramolecular Cyclization: The resulting thiourea intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the sulfur atom displaces the chlorine atom, leading to the formation of the benzothiazinone ring system.

More recent and efficient synthetic methods have been developed, including a one-pot procedure from benzoyl thiocarbamates.[2]

References

- 1. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Syntheses of Anti-Tuberculosis Agents Inspired by BTZ043 Using a Scaffold Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4.7 Kill kinetics [bio-protocol.org]

- 14. Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antitubercular evaluation of benzothiazinones containing an oximido or amino nitrogen heterocycle moiety - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25712G [pubs.rsc.org]

- 16. Synthesis, structural characterization and antimycobacterial evaluation of several halogenated non-nitro benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antitubercular Agent-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. This document provides a comprehensive overview of the standard in vitro assays for the preliminary evaluation of a novel compound, designated here as "Antitubercular Agent-31". The following protocols and application notes describe the methodologies to determine its inhibitory activity against replicating and non-replicating Mtb, as well as its cytotoxic effects on mammalian cells.

Application Notes

A series of well-established in vitro assays are crucial for the initial characterization of a new chemical entity with potential antitubercular activity. These assays provide essential data on the compound's potency, spectrum of activity, and preliminary safety profile.

-

Microplate Alamar Blue Assay (MABA): This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of a compound against replicating Mtb.[1][2][3][4] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.[5] The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[1]

-

Low-Oxygen Recovery Assay (LORA): A significant challenge in tuberculosis treatment is the presence of non-replicating, dormant bacilli that are phenotypically tolerant to many drugs. The LORA is a high-throughput screening method designed to assess the activity of compounds against these non-replicating Mtb.[6][7] This assay typically uses a reporter strain of Mtb that expresses luciferase, and the activity of the compound is measured by the reduction in luminescence after a period of anaerobic incubation followed by a recovery phase.[6][8]

-

Cytotoxicity Assays: It is imperative to evaluate the potential toxicity of a novel antitubercular agent to mammalian cells to ensure a suitable therapeutic window. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[9][10] This assay helps to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Intracellular Activity Assay: As M. tuberculosis is an intracellular pathogen, it is essential to determine the efficacy of a compound against bacteria residing within host macrophages.[5][11] This is typically performed by infecting a macrophage cell line (e.g., RAW264.7 or THP-1) with Mtb, treating the infected cells with the compound, and then lysing the macrophages to determine the number of surviving bacteria, often by colony-forming unit (CFU) enumeration.[11][12]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is adapted from standard MABA procedures for determining the MIC of compounds against M. tuberculosis H37Rv.[1][2][3][4]

Materials:

-

Mycobacterium tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

Rifampicin and Isoniazid (positive controls)

-

DMSO (vehicle control)

-

Alamar Blue reagent

-

96-well microplates

Procedure:

-

Prepare a stock solution of this compound and control drugs in DMSO.

-

Perform serial two-fold dilutions of the compounds in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0, and then dilute 1:20 in 7H9 broth.

-

Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control wells.

-

Seal the plates and incubate at 37°C for 5-7 days.

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Re-incubate the plates at 37°C for 24 hours.

-

Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.[1]

-

The MIC is the lowest drug concentration that prevents the color change from blue to pink.

Low-Oxygen Recovery Assay (LORA)

This protocol is for assessing the activity of this compound against non-replicating M. tuberculosis.[6][7]

Materials:

-

M. tuberculosis H37Rv expressing luciferase

-

Anaerobic chamber or gas-pack system

-

Luciferase substrate (e.g., luciferin)

-

Luminometer

-

Other materials as in MABA protocol

Procedure:

-

Prepare serial dilutions of this compound and control drugs in a 96-well plate as described for MABA.

-

Prepare an inoculum of the luciferase-expressing M. tuberculosis H37Rv.

-

Add the bacterial suspension to the wells.

-

Incubate the plates under anaerobic conditions at 37°C for 10 days.[7][8]

-

After the anaerobic incubation, transfer the plates to an aerobic incubator at 37°C for a recovery period of 28 hours.[7]

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of luminescence relative to the drug-free control wells.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of this compound against a human liver cell line (HepG2).[10]

Materials:

-

HepG2 cells (or other suitable mammalian cell line)

-

DMEM or appropriate cell culture medium supplemented with 10% FBS

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound and doxorubicin in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Data Presentation

The quantitative data obtained from the in vitro assays for this compound should be summarized in clear and structured tables for easy comparison with standard drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) | MIC (µM) |

| This compound | 0.5 | 1.2 |

| Isoniazid | 0.05 | 0.36 |

| Rifampicin | 0.1 | 0.12 |

Table 2: Activity of this compound against Non-replicating M. tuberculosis (LORA)

| Compound | Concentration (µg/mL) | % Inhibition of Luminescence |

| This compound | 1 | 95 |

| 5 | 99 | |

| Metronidazole | 1 | 92 |

| 5 | 98 | |

| Isoniazid | 1 | 10 |

| 5 | 15 |

Table 3: Cytotoxicity of this compound against HepG2 cells

| Compound | CC50 (µM) | Selectivity Index (SI = CC50/MIC) |

| This compound | > 50 | > 41.7 |

| Doxorubicin | 0.8 | N/A |

| Isoniazid | > 1000 | > 2777 |

| Rifampicin | > 200 | > 1667 |

Visualizations

Diagrams illustrating the experimental workflows and a hypothetical signaling pathway are provided below.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]

- 11. pak.elte.hu [pak.elte.hu]

- 12. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular agent-31

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development and rigorous evaluation of new antitubercular agents. A critical parameter in the preclinical assessment of a novel compound, herein referred to as "Antitubercular agent-31," is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This document provides detailed protocols for determining the MIC of this compound against Mtb, primarily focusing on the broth microdilution method, which is widely recognized and considered a reference method by bodies such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3]

Key Methodologies for MIC Determination

Several methods are available for determining the MIC of antitubercular agents. The most common and standardized methods include:

-

Broth Microdilution Method: This method uses liquid culture medium in 96-well microtiter plates to test a range of drug concentrations. It is the EUCAST reference method for the Mycobacterium tuberculosis complex, utilizing Middlebrook 7H9 broth.[2][3] This technique is advantageous for its ability to test multiple drugs simultaneously and provide quantitative resistance levels, aiding in individualized treatment decisions.[4][5]

-

Agar Dilution Method: In this method, the antimicrobial agent is incorporated into a solid agar medium (e.g., Middlebrook 7H10 or 7H11) at various concentrations.[6] The MIC is determined as the lowest drug concentration that inhibits the growth of more than 99% of the bacterial population.[6]

This document will provide a detailed protocol for the broth microdilution method due to its widespread acceptance and standardization.

Data Presentation: Quantitative Parameters for MIC Testing

The following table summarizes the critical quantitative data for performing MIC determination using the broth microdilution method.

| Parameter | Recommended Value/Range | Notes |

| Culture Medium | Middlebrook 7H9 Broth | Supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.5% glycerol.[7] |

| Test Isolate | Mycobacterium tuberculosis H37Rv (ATCC 27294) | Standard reference strain for quality control.[3] |

| Inoculum Preparation | 0.5 McFarland Standard Suspension | Prepared from fresh culture grown on Middlebrook 7H10 or 7H11 agar.[3] |

| Final Inoculum Density | 1 x 10^5 CFU/mL | Achieved by a 1:100 dilution of the adjusted 0.5 McFarland suspension.[3] |

| Drug Concentration Range | Two-fold serial dilutions | Should span a range that includes the expected MIC of this compound. At least eight concentrations are recommended to cover the full range of potential MIC values. |

| Microtiter Plate Type | 96-well, U-shaped bottom, sterile, with lid | Peripheral wells should be filled with sterile water to prevent evaporation. |

| Incubation Temperature | 36 ± 1°C | |

| Incubation Time | 7-21 days | Reading is performed as soon as visible growth is observed in the drug-free control well.[3][6] |

| Endpoint Reading | Visual inspection using an inverted mirror or a microplate reader | The MIC is the lowest concentration of the drug that inhibits visible growth.[3] |

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the step-by-step procedure for determining the MIC of "this compound" against Mycobacterium tuberculosis.

Materials:

-

Pure, actively growing culture of Mycobacterium tuberculosis (e.g., H37Rv) on Middlebrook 7H10 or 7H11 agar.

-

Sterile Middlebrook 7H9 broth supplemented with 10% OADC and 0.5% glycerol.

-

This compound stock solution of known concentration.

-

Sterile saline with 0.05% Tween 80.

-

Sterile 4 mm glass beads.

-

Sterile 96-well U-bottom microtiter plates with lids.

-

Sterile reagent reservoirs.

-

Calibrated single and multichannel pipettes.

-

0.5 McFarland turbidity standard.

-

Nephelometer or spectrophotometer.

-

Inverted mirror or microplate reader.

-

Biosafety cabinet (Class II or higher).

Procedure:

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). b. Perform two-fold serial dilutions of the stock solution in Middlebrook 7H9 broth to achieve the desired concentration range for testing.

-